CU-32

cGAS inhibition biochemical assay IC₅₀ comparison

Procure CU-32 for selective cGAS inhibition. This triazine compound features a critical 4-iodophenyl moiety for potent target engagement (IC₅₀ 0.45 µM). At 10-100 µM, it blocks IRF3 dimerization and IFN-β production in THP-1 cells while sparing RIG-I-MAVS and TLR pathways, enabling clean mechanistic dissection of DNA-sensing pathways. An essential chemical probe for autoimmune research.

Molecular Formula C11H10IN5O2
Molecular Weight 371.13 g/mol
Cat. No. B3025874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCU-32
Molecular FormulaC11H10IN5O2
Molecular Weight371.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=NC(=N1)NC2=CC=C(C=C2)I)N
InChIInChI=1S/C11H10IN5O2/c1-19-9(18)8-15-10(13)17-11(16-8)14-7-4-2-6(12)3-5-7/h2-5H,1H3,(H3,13,14,15,16,17)
InChIKeyQVIGCTKZZBSSBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-amino-6-((4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate (CU-32): A Selective Triazine-Based cGAS Inhibitor for DNA Sensing Pathway Research


Methyl 4-amino-6-((4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate (commonly designated CU-32) is a synthetic small-molecule heterocyclic compound belonging to the 1,3,5-triazine class [1]. It functions as a selective inhibitor of cyclic GMP-AMP synthase (cGAS), a key cytosolic DNA sensor implicated in autoimmune and inflammatory signaling [2]. The compound exhibits an IC₅₀ of 0.45 µM against cGAS in biochemical assays and demonstrates pathway-specific selectivity in cellular models, distinguishing it from broader-spectrum nucleic acid sensing inhibitors .

Why Methyl 4-amino-6-((4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate Cannot Be Replaced by Other cGAS Inhibitors or Triazine Analogs


Generic substitution of CU-32 with other cGAS inhibitors or structurally similar triazines is not scientifically defensible due to fundamental differences in potency, selectivity profile, and cellular efficacy. While multiple cGAS inhibitors exist, they exhibit widely divergent IC₅₀ values ranging from 0.010 µM to >4.9 µM [1], and many lack the distinctive pathway selectivity profile that defines CU-32 [2]. Structurally related triazines without the 4-iodophenyl substitution show markedly reduced or absent cGAS inhibitory activity, confirming that the iodophenyl moiety is critical for target engagement . Furthermore, cellular activity varies substantially across cGAS inhibitors, with some potent biochemical inhibitors failing to demonstrate efficacy in THP-1 cell-based assays, whereas CU-32 reproducibly inhibits IRF3 dimerization and IFN-β production at defined concentrations .

Quantitative Differentiation Evidence for Methyl 4-amino-6-((4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate (CU-32)


cGAS Inhibitory Potency: CU-32 Occupies a Defined Intermediate Position in the cGAS Inhibitor Potency Spectrum

CU-32 exhibits an IC₅₀ of 0.45 µM against human cGAS in biochemical assays [1]. This places it at a defined intermediate potency position: approximately 1.9-fold less potent than CU-76 (IC₅₀ = 0.24 µM), approximately 4.1-fold more potent than RU.521 against human cGAS (IC₅₀ = 2.94 µM), approximately 10.9-fold more potent than PF-06928215 (IC₅₀ = 4.9 µM), and approximately 44-fold less potent than G150 (IC₅₀ = 0.010 µM) .

cGAS inhibition biochemical assay IC₅₀ comparison

Cellular Pathway Selectivity: CU-32 Discriminates Between DNA and RNA Sensing Pathways Unlike Broad-Acting Inhibitors

CU-32 selectively inhibits DNA-induced IRF3 dimerization in THP-1 cells while having no effect on Sendai virus-induced IRF3 dimerization, which operates through the RIG-I-MAVS RNA sensing pathway [1]. In contrast, quinacrine, a reference cGAS inhibitor, exhibits non-selective inhibition with an IC₅₀ of 3.7 µM for IFN-β production and lacks pathway discrimination [2]. CU-32 also demonstrates selectivity for cGAS over Toll-like receptors (TLRs) at concentrations up to 50 µM, confirming its preferential targeting of the cGAS-STING DNA sensing axis .

pathway selectivity IRF3 dimerization THP-1 cells

Cellular Functional Efficacy: CU-32 Dose-Dependently Suppresses IFN-β Production in Human Monocytic Cells

CU-32 decreases interferon-stimulatory DNA (ISD)-induced production of IFN-β in THP-1 cells in a concentration-dependent manner at 10, 30, and 100 µM . This contrasts with PF-06928215, which despite an IC₅₀ of 4.9 µM in biochemical assays, shows no detectable activity in cellular cGAS assays measuring dsDNA-induced IFN-β expression via luciferase reporter [1]. RU.521 demonstrates cellular activity with an IC₅₀ of approximately 0.80 µM in wild-type human THP-1 cells , placing CU-32's functional cellular window within a comparable range to established cellular-active cGAS inhibitors.

IFN-β production cellular efficacy THP-1 cells

Structural Determinants of Activity: The 4-Iodophenyl Substitution Confers cGAS Inhibitory Activity Absent in Non-Iodinated Analogs

The 4-iodophenyl moiety at the 6-position of the 1,3,5-triazine core is essential for cGAS inhibitory activity. The structurally related compound CU-76, which contains a 3,5-difluoro-4-iodophenyl substitution, exhibits an IC₅₀ of 0.24 µM, representing a 1.9-fold improvement in potency relative to CU-32 . In contrast, non-iodinated triazine analogs screened in the same study showed no detectable cGAS inhibition, confirming that the iodine atom is critical for target binding [1]. This SAR information is essential for researchers designing control experiments or synthesizing derivative compounds.

structure-activity relationship iodophenyl substitution triazine scaffold

Recommended Research Applications for Methyl 4-amino-6-((4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate (CU-32)


Dissecting cGAS-Dependent vs. cGAS-Independent Innate Immune Signaling in Human Monocytic Cells

Researchers can use CU-32 at 10–100 µM to selectively block the cGAS-STING DNA sensing pathway while leaving the RIG-I-MAVS RNA sensing pathway intact. This enables clean dissection of cGAS-specific contributions to inflammatory gene expression in THP-1 cells stimulated with DNA versus RNA viral mimetics [1]. The pathway selectivity of CU-32 is superior to non-selective inhibitors like quinacrine for this purpose .

Validating cGAS as a Therapeutic Target in Autoimmune Disease Models

CU-32 provides a chemical probe for preclinical target validation studies in cellular models of autoimmune disorders characterized by aberrant cytosolic DNA accumulation, including systemic lupus erythematosus (SLE) and Aicardi-Goutières syndrome [1]. At concentrations of 10–30 µM, CU-32 reduces IFN-β production in THP-1 cells stimulated with ISD, demonstrating functional modulation of the type I interferon response that drives autoimmune pathology .

Structure-Activity Relationship Studies of Triazine-Based cGAS Inhibitors

CU-32 serves as a reference compound for SAR studies aimed at optimizing cGAS inhibitors. The compound's defined IC₅₀ of 0.45 µM and requirement for the 4-iodophenyl substitution provide a baseline for evaluating novel analogs [1]. Researchers can compare new compounds against CU-32 to assess improvements in potency, cellular activity, or selectivity, using the same biochemical and cellular assays employed in the original characterization .

Differentiating cGAS-STING from TLR-Mediated Inflammatory Responses

CU-32's selectivity for cGAS over Toll-like receptors at concentrations up to 50 µM makes it a valuable tool for distinguishing cGAS-STING-dependent from TLR-dependent inflammatory responses [1]. This application is particularly relevant in studies of pathogen-associated molecular pattern (PAMP) recognition where both DNA sensing pathways may be simultaneously engaged. The defined selectivity window of CU-32 allows researchers to attribute observed effects specifically to cGAS inhibition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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